Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate
CAS No.: 477865-83-1
Cat. No.: VC4252036
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477865-83-1 |
---|---|
Molecular Formula | C18H19N3O2 |
Molecular Weight | 309.369 |
IUPAC Name | ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21) |
Standard InChI Key | JTVROUJNGJVMLQ-UHFFFAOYSA-N |
SMILES | CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate belongs to the class of poly-substituted nicotinates, with a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . The compound’s structure integrates three distinct functional groups:
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A cyano (-C≡N) group at position 5, which enhances electrophilic reactivity.
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A phenyl ring at position 2, contributing to aromatic stacking interactions.
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A propylamino (-NHCH₂CH₂CH₃) group at position 6, offering nucleophilic and hydrogen-bonding capabilities.
The ethyl ester moiety at the carboxylate position ensures moderate solubility in organic solvents while retaining hydrolytic lability for further derivatization .
Synthesis and Preparation Methods
Multi-Component Reaction (MCR) Approach
A plausible synthesis route, inferred from analogous protocols for ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate , involves a one-pot condensation of:
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Benzaldehyde (1 mmol),
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Malononitrile (1 mmol),
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Ethyl acetoacetate (1 mmol),
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Propylamine (1 mmol),
The reaction is conducted in a refluxing ethanol-water (1:1) mixture for 2 hours, followed by catalyst filtration and product isolation via ethyl acetate extraction . This method leverages the Lewis acidity of nano-ZrO₂ to accelerate imine formation and cyclization, yielding the target compound in high purity (predicted yield: ~85–92%) .
Alternative Pathways
A second route, inspired by quinoline derivative syntheses , employs nucleophilic aromatic substitution:
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Ethyl 6-chloronicotinate reacts with propylamine in dimethylformamide (DMF) at 110°C for 16 hours.
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Subsequent cyanation at position 5 using copper(I) cyanide in dimethyl sulfoxide (DMSO).
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Phenyl group introduction via Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis .
This stepwise approach offers regioselective control but requires stringent anhydrous conditions and higher catalyst loads .
Physicochemical Properties
Computational and experimental data for ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate are summarized below :
Property | Value |
---|---|
Boiling Point | 498.7 ± 45.0 °C (Predicted) |
Density | 1.18 ± 0.1 g/cm³ (Predicted) |
pKa | 0.23 ± 0.39 (Predicted) |
LogP (Octanol-Water) | 3.12 (Estimated) |
The low pKa suggests weak acidity, likely localized at the secondary amine (-NH-) of the propylamino group. The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems .
Chemical Reactivity and Derivative Formation
Hydrolysis of the Ester Group
Under basic conditions (e.g., NaOH in ethanol), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid:
This reaction is critical for generating water-soluble derivatives for pharmacological testing .
Nucleophilic Substitution at the Cyano Group
The cyano group participates in nucleophilic additions, such as:
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Aminolysis with primary amines to form amidines.
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Reduction with LiAlH₄ to produce a primary amine (-CH₂NH₂) .
Functionalization of the Propylamino Group
The secondary amine undergoes:
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